molecular formula C17H16N4O4 B5879073 5-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile

5-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile

Cat. No.: B5879073
M. Wt: 340.33 g/mol
InChI Key: MKUOXJLYZWNRPX-UHFFFAOYSA-N
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Description

5-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, hydroxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between appropriate precursors.

    Introduction of Functional Groups:

    Final Assembly: The final step involves the coupling of intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form strong interactions with these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridine: Shares similar functional groups but lacks the additional pyridine ring.

    6-Hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile: Similar structure but with fewer functional groups.

Uniqueness

5-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile is unique due to its combination of multiple functional groups and its complex structure

Properties

IUPAC Name

5-[(5-cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-8-10(14(22)20(3)16(24)12(8)6-18)5-11-9(2)13(7-19)17(25)21(4)15(11)23/h22-23H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUOXJLYZWNRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1CC2=C(N(C(=O)C(=C2C)C#N)C)O)O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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